安福霉素

描述

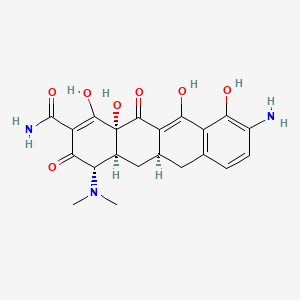

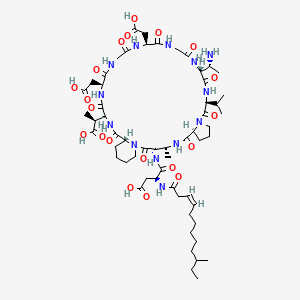

Amphomycin is an antibiotic with the molecular formula C58H91N13O20, produced by the bacterium Streptomyces canus . It is a lipopeptide antibiotic that inhibits peptidoglycan synthesis and blocks cell wall development .

Molecular Structure Analysis

Amphomycin shares structural similarities with daptomycin, but unlike daptomycin, it does not target the bacterial membrane . The structure of Amphomycin is characterized by a cyclic lipopeptide core and a hydrophobic tail .Chemical Reactions Analysis

Amphomycin exhibits bactericidal activities against Gram-positive pathogens. It has been observed to cause thinning of the cell wall, accumulation of Park’s nucleotide, inhibition of glycine utilization for purine biosynthesis, reduction of ester-linked D-Ala in teichoic acids, and reduction of peptidoglycan cross-linking .科学研究应用

内质网膜拓扑研究

安福霉素,以前用作抗生素,现在被用作确定内质网膜中多聚异戊二烯单磷酸(Dol-P)拓扑的工具。这一应用非常重要,因为直接确定 Dol-P 拓扑在其他情况下具有挑战性(Banerjee,1994)。

抑制细菌中肽聚糖的合成

安福霉素充当细菌中肽聚糖合成的选择性抑制剂,特别是靶向磷酸-N-乙酰胞壁肽-五肽转运酶。这种抑制会影响细菌细胞壁的合成,使其成为研究细菌生长和潜在治疗细菌感染的宝贵工具(Tanaka、Oiwa、Matsukura 和 Ōmura,1979)。

研究细菌细胞壁成分

安福霉素用于研究金黄色葡萄球菌中肽聚糖和壁磷壁酸的生物合成。固态 NMR 表征揭示了其对这些细菌细胞壁成分组成的影响(Singh、Chang、Coffman 和 Kim,2016)。

作为抗菌剂中 MraY 抑制剂的作用

安福霉素在兽医学中局部使用,作为 MraY 抑制剂。该酶是发现新型抗菌剂的靶标,安福霉素展示了在该领域的潜力(Dini,2005)。

抑制植物中的糖蛋白合成

多肽抗生素安福霉素可以抑制植物中多异戊二烯基连接的糖和糖蛋白的合成。这种抑制作用对理解植物生物化学和潜在开发植物基药物具有意义(Ericson、Gafford 和 Elbein,1978)。

研究细菌细胞壁抑制剂

安福霉素已被探索用于选择性抑制各种细菌物种的细胞壁肽聚糖合成。这项研究为开发新的抗菌剂提供了见解(Tanaka 等,1977)。

钙结合和构象变化

安福霉素与钙离子的相互作用以及随后的构象变化已经得到研究。这些发现与了解其作用机制和潜在治疗应用有关(Lakey、Maget-Dana 和 Ptak,1988)。

抗菌肽研究

安福霉素作为脂肽类抗生素家族的一员,已与其他相关化合物(如达托霉素)一起研究其结构特征和抗菌活性。这项研究对于开发新型抗生素至关重要(Baltz、Miao 和 Wrigley,2005)。

研究新型安福霉素类似物

已经鉴定和分析了安福霉素的新型类似物对革兰氏阳性菌的抗菌特性,为开发新的抗菌剂提供了途径(Yang 等,2014)。

与糖基载体脂质的相互作用

安福霉素与多聚异戊二烯单磷酸等糖基载体脂质的相互作用已经得到研究,揭示了其抑制甘露糖基磷酸基多聚异戊二烯合成作用机制(Banerjee,1989)。

安全和危害

未来方向

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

属性

IUPAC Name |

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)69-48-33(7)62-52(84)38-20-17-23-71(38)56(88)45(29(2)3)67-55(87)47(32(6)59)66-41(74)28-61-49(81)34(24-42(75)76)64-40(73)27-60-50(82)35(25-43(77)78)65-54(86)46(31(5)58(90)91)68-53(85)37-19-15-16-22-70(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,85)(H,69,83)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12-/t30?,31-,32+,33+,34-,35-,36-,37+,38-,45-,46-,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFOSUDOWLQGBG-NUZIGYSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCC/C=C\CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCCN3C1=O)[C@H](C)C(=O)O)CC(=O)O)CC(=O)O)[C@@H](C)N)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N13O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132285174 | |

CAS RN |

1402-82-0 | |

| Record name | Amphomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)